Cas no 871-22-7 (1,1'-Ethylidenebis(oxy)bisbutane)

1,1'-Ethylidenebis(oxy)bisbutane structure
871-22-7 structure
상품 이름:1,1'-Ethylidenebis(oxy)bisbutane
CAS 번호:871-22-7
MF:C10H22O2
메가와트:174.280483722687
MDL:MFCD00129691
CID:721922

1,1'-Ethylidenebis(oxy)bisbutane 화학적 및 물리적 성질

이름 및 식별자

    • Butane,1,1'-[ethylidenebis(oxy)]bis-
    • 1-(1-butoxyethoxy)butane
    • 1,1-Dibutoxyethane
    • 1,1-di-n-butoxyethane
    • 6-Methyl-5,7-dioxaundecane
    • acetaldehyde di-n-butyl acetal
    • Acetaldehyde,dibutyl acetal
    • dibutoxyethane
    • Dibutyl acetal
    • Di-n-butyl acetal
    • Ethane,1,1-dibutoxy
    • 1,1′-[Ethylidenebis(oxy)]bis[butane] (ACI)
    • Acetaldehyde, dibutyl acetal (6CI, 7CI, 8CI)
    • Ethane, 1,1-dibutoxy- (6CI)
    • Dibutylacetal
    • NSC 5314
    • 1,1'-Ethylidenebis(oxy)bisbutane
    • MDL: MFCD00129691
    • 인치: 1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3
    • InChIKey: SWTCCCJQNPGXLQ-UHFFFAOYSA-N
    • 미소: O(C(C)OCCCC)CCCC

계산된 속성

  • 정밀분자량: 174.16200

실험적 성질

  • 밀도: 0.9048 (rough estimate)
  • 비등점: 245.28°C (rough estimate)
  • 굴절률: 1.4095 (estimate)
  • PSA: 18.46000
  • LogP: 2.96580

1,1'-Ethylidenebis(oxy)bisbutane 보안 정보

1,1'-Ethylidenebis(oxy)bisbutane 세관 데이터

  • 세관 번호:2909199090
  • 세관 데이터:

    ?? ?? ??:

    2909199090

    개요:

    2909199090. 기타 무환에테르 및 할로겐대파생물 (술폰화, 아질화 또는 아질화파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2909199090. 기타 무환에테르와 그 할로겐대, 술폰화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

1,1'-Ethylidenebis(oxy)bisbutane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
BD0286453-100mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
100mg
RMB 300.00 2025-02-20
eNovation Chemicals LLC
Y1213519-5g
1-(1-Butoxyethoxy)butane
871-22-7 95%
5g
$780 2024-07-23
TRC
E919625-1g
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7
1g
$ 455.00 2022-06-02
Cooke Chemical
BD0286453-250mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
250mg
RMB 480.00 2025-02-20
Enamine
EN300-7816339-0.05g
1-(1-butoxyethoxy)butane
871-22-7 95.0%
0.05g
$128.0 2025-03-21
Cooke Chemical
BD0286453-1g
1-(1-Butoxyethoxy)butane
871-22-7 95%
1g
RMB 1246.40 2025-02-20
1PlusChem
1P0036SS-1g
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7 95%
1g
$204.00 2024-04-21
A2B Chem LLC
AB47980-250mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
250mg
$73.00 2024-04-19
1PlusChem
1P0036SS-100mg
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7 95%
100mg
$51.00 2024-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X194029A-5g
1,1'-Ethylidenebis(oxy)bisbutane
871-22-7 0.95
5g
¥10798.2 2024-07-24

1,1'-Ethylidenebis(oxy)bisbutane 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid
2.1 -
참조
Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids
Ermokhina, V. A.; et al, Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina, 1980, 622, 11-15

합성회로 2

반응 조건
참조
Product class 6: acyclic and semicyclic O/O acetals
von Angerer, S.; et al, Science of Synthesis, 2007, 29, 303-406

합성회로 3

반응 조건
1.1 Catalysts: Amberlyst 15 ;  5 mbar, 70 °C
참조
Green Fuel Production Using the PermSMBR Technology
Pereira, Carla S. M.; et al, Industrial & Engineering Chemistry Research, 2012, 51(26), 8928-8938

합성회로 4

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Toluene
2.1 Reagents: Zinc chloride Solvents: Benzene
참조
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

합성회로 5

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  40 min, 100 °C
참조
Simultaneous determination of aliphatic acids and aldehydes in aqueous media by reaction gas chromatography
Pervova, M. G.; et al, Journal of Analytical Chemistry, 2016, 71(10), 1041-1045

합성회로 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ,  Benzene
참조
Additions of electrophilic radicals of electron rich alkenes by the atom transfer method. Surmounting potentially reversible radical atom transfer reactions by irreversible ionic reactions
Curran, Dennis P.; et al, Tetrahedron Letters, 1998, 39(37), 6629-6632

합성회로 7

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Synthesis of vinyl butyl acetal of dimethylethynylcarbinol
Kirilyus, I. V.; et al, Teor. Osnovy Pererab. Mineral'n. i Organ. Syr'ya., 1977, (4), 91-6

합성회로 8

반응 조건
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
참조
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

합성회로 9

반응 조건
참조
Reaction of exchange of hydroxyl radicals for hydrocarbon radicals of organomagnesium compounds. IV. Reaction of Grignard reagent with acylals
Shostakovskii, M. F.; et al, Zhurnal Obshchei Khimii, 1958, 28, 2339-41

합성회로 10

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Toluene
2.1 Reagents: Zinc chloride Solvents: Benzene
참조
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

합성회로 11

반응 조건
1.1 Reagents: 1-Butanol Catalysts: Lithium bromide ,  Lithium bis(trifluoromethanesulfonyl)imide Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Dibutylamine
참조
Catalysis of electrophilic addition of alcohols to alkoxyalkenes by lithium salts
Trofimov, B. A.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(2), 319-320

합성회로 12

반응 조건
1.1 Reagents: Boron trifluoride etherate ,  Mercuric oxide
참조
Preparation of acetals or ketals from vinyl-type esters
Croxall, W. J.; et al, Journal of the American Chemical Society, 1948, 70, 2805-7

합성회로 13

반응 조건
1.1 Catalysts: Trifluoroacetic acid
참조
Reaction of hemiacetal esters, acetals, and acylals with alcohols or acetic acid
Gallucci, R. R.; et al, Journal of Organic Chemistry, 1982, 47(18), 3517-21

합성회로 14

반응 조건
1.1 Reagents: Trifluoroacetic acid
2.1 -
참조
O-Methyl N-[2-(vinyloxy)ethyl]carbamate in reactions with alcohols
Nedolya, N. A.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(4), 507-11

합성회로 15

반응 조건
참조
Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids
Ermokhina, V. A.; et al, Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina, 1980, 622, 11-15

합성회로 16

반응 조건
참조
Preparation of acetals by the action of alcohols on a vinyl ether in the presence of cation-exchange resins
Mastagli, Pierre; et al, Bulletin de la Societe Chimique de France, 1957, 764, 764-6

합성회로 17

반응 조건
1.1 Reagents: Zinc chloride Solvents: Benzene
참조
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

합성회로 18

반응 조건
1.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
참조
Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
Baguley, Paul A.; et al, Journal of the Chemical Society, 2002, (3), 304-309

합성회로 19

반응 조건
참조
O-Methyl N-[2-(vinyloxy)ethyl]carbamate in reactions with alcohols
Nedolya, N. A.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(4), 507-11

합성회로 20

반응 조건
1.1 Catalysts: Gold(1+), (acetonitrile)[bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1… Solvents: Dichloromethane ;  5 h, 50 °C
참조
Synthesis, Structure, Reactivity and Catalytic Implications of a Cationic, Acetylide-Bridged Trigold-JohnPhos Species
Grirrane, Abdessamad ; et al, Chemistry - A European Journal, 2020, 26(40), 8810-8818

합성회로 21

반응 조건
참조
Role of hydrogen chloride in reactions of three-coordinate phosphorus chlorides with acetals
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1984, 54(5),

합성회로 22

반응 조건
1.1 Reagents: Water Catalysts: Chloroplatinic acid
참조
Acetal formation from alcohols and acetylene with platinum and palladium compounds as catalysts
Steinborn, Dirk; et al, Journal of Organometallic Chemistry, 1991, 414(2),

합성회로 23

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
참조
Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
Baguley, Paul A.; et al, Journal of the Chemical Society, 2002, (3), 304-309

1,1'-Ethylidenebis(oxy)bisbutane Raw materials

1,1'-Ethylidenebis(oxy)bisbutane Preparation Products

1,1'-Ethylidenebis(oxy)bisbutane 관련 문헌

  • 1. Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
    Paul A. Baguley,Leon V. Jackson,John C. Walton J. Chem. Soc. Perkin Trans. 1 2002 304
  • 2. αβ-Unsaturated aldehydes and related compounds. Part V. Reaction of acraldehyde with simple aliphatic alcohols. Formation of acraldehyde dialkyl acetals and of β-alkoxypropaldehydes and their acetals
    R. H. Hall,E. S. Stern J. Chem. Soc. 1954 3388
  • 3. Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
    Paul A. Baguley,Leon V. Jackson,John C. Walton J. Chem. Soc. Perkin Trans. 1 2002 304
  • 4. Novel reaction of uracil derivatives possessing electron-withdrawing groups at the 5-position with amines: exchange reaction between the N1-portion of uracils and amines
    Kosaku Hirota,Yukio Kitade,Hironao Sajiki,Yoshifumi Maki,Motoi Yogo J. Chem. Soc. Perkin Trans. 1 1990 367
  • 5. 737. Preparation and infra-red spectra of the geometrical isomers of but-1-enyl butyl ether
    R. H. Hall,A. R. Philpotts,E. S. Stern,W. Thain J. Chem. Soc. 1951 3341

추천 기사

추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
(CAS:871-22-7)
SFD585
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:871-22-7)1,1'-[Ethylidenebis(Oxy)]Dibutane
sfd4237
순결:99%
재다:200KG
가격 ($):문의